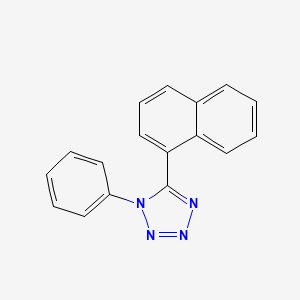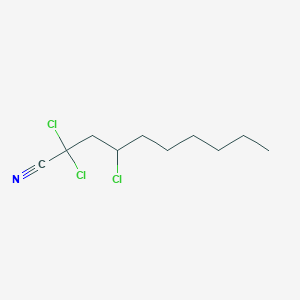
2,2,4-Trichlorodecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trichlorodecanenitrile is an organic compound with the molecular formula C10H16Cl3N It is a nitrile derivative characterized by the presence of three chlorine atoms attached to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichlorodecanenitrile typically involves the chlorination of decanenitrile. One common method is the reaction of decanenitrile with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2 and 4 positions of the decane chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of decanenitrile and chlorine gas into a reactor, with precise control over reaction parameters to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trichlorodecanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trichlorodecanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4-Trichlorodecanenitrile involves its interaction with molecular targets through its nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trichlorobutanenitrile: Similar structure but with a shorter carbon chain.
2,2,4-Trichloropentanitrile: Similar structure with a five-carbon chain.
2,2,4-Trichlorohexanenitrile: Similar structure with a six-carbon chain.
Uniqueness
2,2,4-Trichlorodecanenitrile is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility, reactivity, and potential applications. The presence of three chlorine atoms also imparts distinct reactivity patterns compared to other nitrile derivatives.
Properties
CAS No. |
13026-81-8 |
|---|---|
Molecular Formula |
C10H16Cl3N |
Molecular Weight |
256.6 g/mol |
IUPAC Name |
2,2,4-trichlorodecanenitrile |
InChI |
InChI=1S/C10H16Cl3N/c1-2-3-4-5-6-9(11)7-10(12,13)8-14/h9H,2-7H2,1H3 |
InChI Key |
VUBHDHVXFRDKCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C#N)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


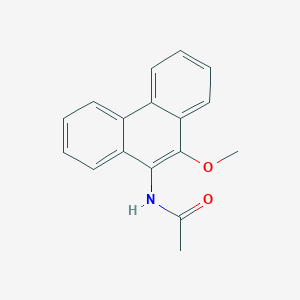
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
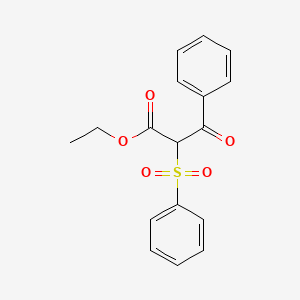
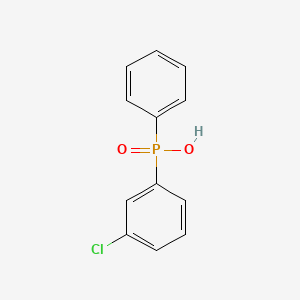
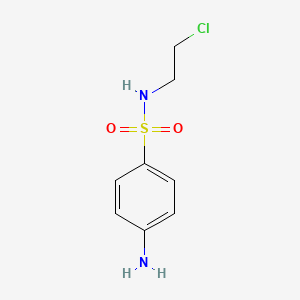


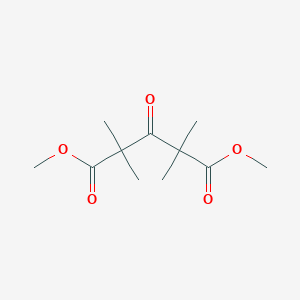

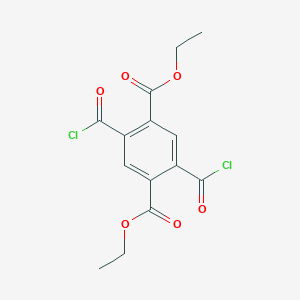
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)

